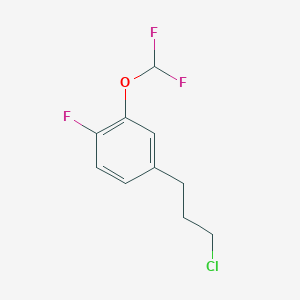
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a fluorine atom
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropylbenzene with difluoromethoxybenzene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or pharmaceutical research.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-fluorobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in polarity and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-fluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClF3O |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
PXVPBQBQSCDLHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


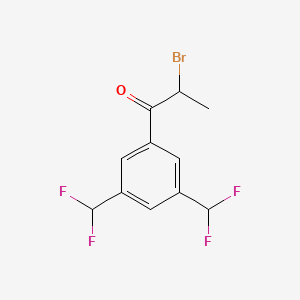
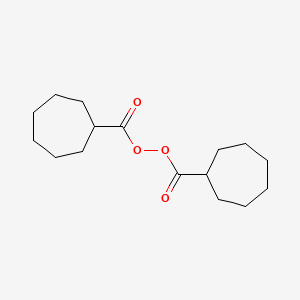

![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

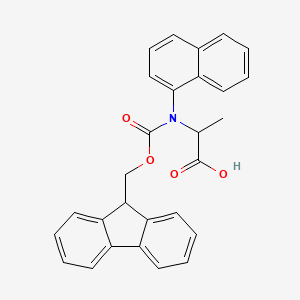
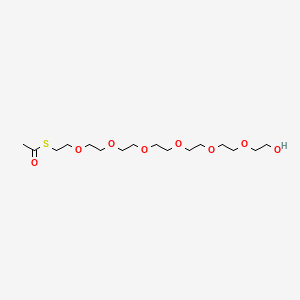
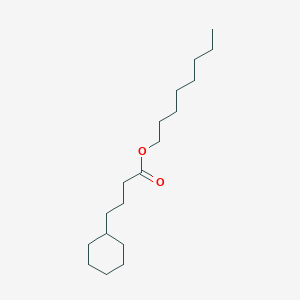


![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
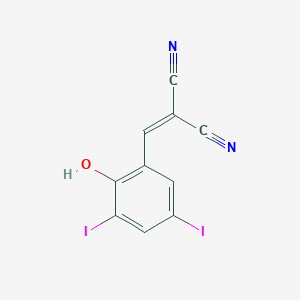

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
